

Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vilagletistat

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The current standard of care—a strict, lifelong gluten-free diet—presents significant challenges and does not always lead to complete mucosal healing or symptom resolution. **Vilagletistat** (formerly ZED1227) is a first-in-class, orally administered, selective inhibitor of tissue transglutaminase 2 (TG2), a key enzyme in the pathogenesis of celiac disease. By targeting the initial step in the gluten-induced immune cascade, **vilagletistat** represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of **vilagletistat**, supported by quantitative data from clinical trials and detailed experimental protocols.

Core Mechanism of Action: Inhibition of Transglutaminase 2

The central mechanism of **vilagletistat** in celiac disease is the targeted inhibition of tissue transglutaminase 2 (TG2). TG2 is a calcium-dependent enzyme that is upregulated in the small intestine of individuals with celiac disease.[1][2] **Vilagletistat** is a highly specific and potent inhibitor of TG2, with an IC₅₀ of 45 nM.[3] It acts as an irreversible inhibitor by forming a stable covalent bond with the cysteine residue in the catalytic center of activated TG2.[4][5]

The Pathogenic Role of TG2 in Celiac Disease

In the context of celiac disease, TG2's primary pathogenic role is the deamidation of specific glutamine residues within gluten peptides that have passed into the lamina propria.[1][4] This enzymatic modification introduces a negative charge, significantly increasing the binding affinity of these peptides to the disease-associated human leukocyte antigen (HLA)-DQ2 and HLA-DQ8 molecules on antigen-presenting cells (APCs).[1] This enhanced presentation to gluten-specific CD4+ T-cells is the critical initiating event in the adaptive immune response that drives the inflammatory cascade, leading to chronic inflammation, villous atrophy, and crypt hyperplasia characteristic of celiac disease.[1]

Vilagletistat's Intervention in the Pathogenic Cascade

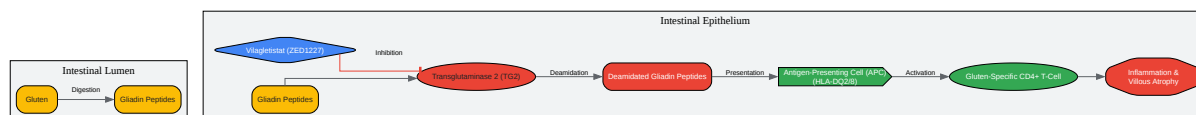
By inhibiting TG2, **vilagletistat** directly prevents the deamidation of gluten peptides. This blockade of the initial pathogenic step has several downstream consequences:

- **Reduced Antigenicity of Gluten Peptides:** Without deamidation, gluten peptides have a much lower affinity for HLA-DQ2/8 molecules, leading to a significant reduction in their presentation to T-cells.
- **Suppression of T-Cell Activation:** The diminished antigen presentation results in a blunted activation of gluten-specific CD4+ T-cells, a crucial step in the inflammatory cascade.
- **Attenuation of Intestinal Inflammation and Mucosal Injury:** By mitigating the T-cell response, **vilagletistat** protects the small intestinal mucosa from the inflammatory damage that causes villous atrophy and crypt hyperplasia.[6][7]

A recent study has also suggested that the inhibition of TG2 by **vilagletistat** may occur at the luminal side of the villous epithelium, even before the gliadin peptides enter the lamina propria, as the **vilagletistat**-TG2 complex was found to accumulate in the villous enterocytes.[8][9][10][11]

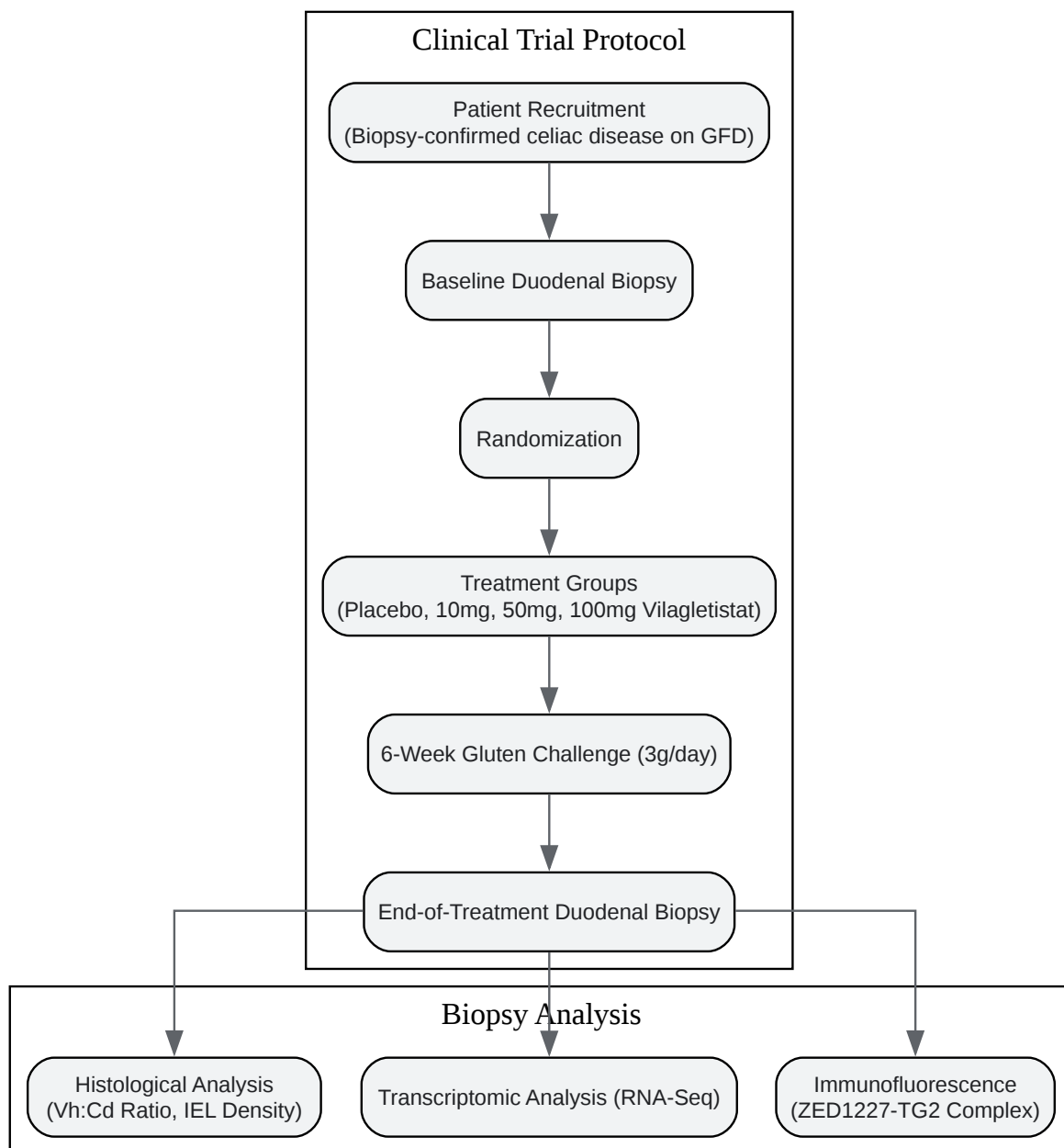
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **vilagletistat** and a typical experimental workflow for its evaluation.



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Figure 1: Mechanism of Action of **Vilagletistat** in Celiac Disease.



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Figure 2: Experimental Workflow for a Phase 2a Clinical Trial of **Vilagletistat**.

Quantitative Data from Clinical Trials

A pivotal phase 2a, double-blind, placebo-controlled, proof-of-concept trial evaluated the efficacy of **vilagletistat** in adults with well-controlled celiac disease undergoing a 6-week gluten challenge. The primary endpoint was the attenuation of gluten-induced mucosal damage, measured by the change in the ratio of villus height to crypt depth (Vh:Cd).[6]

Parameter	Placebo (n=30)	Vilagletistat 10 mg (n=35)	Vilagletistat 50 mg (n=39)	Vilagletistat 100 mg (n=38)
Change in Mean Vh:Cd Ratio (from baseline)				
Estimated Difference from Placebo (95% CI)	-	0.44 (0.15 to 0.73)	0.49 (0.20 to 0.77)	0.48 (0.20 to 0.77)
P-value vs. Placebo	-	0.001	<0.001	<0.001
Change in Intraepithelial Lymphocyte (IEL) Density (cells/100 epithelial cells)				
Estimated Difference from Placebo (95% CI)	-	-2.7 (-7.6 to 2.2)	-4.2 (-8.9 to 0.6)	-9.6 (-14.4 to -4.8)

Table 1: Primary and a Key Secondary Endpoint from the Phase 2a Clinical Trial of **Vilagletistat**.[6]

Detailed Experimental Protocols

Phase 2a Clinical Trial Design

- Study Population: Adults with biopsy-confirmed celiac disease, well-controlled on a gluten-free diet for at least one year.[10]
- Intervention: Participants were randomized to receive placebo or one of three doses of **vilagletistat** (10 mg, 50 mg, or 100 mg) orally once daily.[6]
- Gluten Challenge: All participants underwent a daily gluten challenge of 3 grams for 6 weeks. [6][7]
- Biopsies: Duodenal biopsies were obtained at baseline and at the end of the 6-week treatment period.[6]

Histological Analysis

- Tissue Processing: Duodenal biopsies were fixed, embedded in paraffin, and sectioned. Slides were stained with hematoxylin and eosin.[12]
- Quantitative Morphometry: The villus height and crypt depth were measured to calculate the Vh:Cd ratio. Intraepithelial lymphocytes were counted and expressed as cells per 100 epithelial cells.[12][13]

Transcriptomic Analysis

- Sample Preparation: RNA was extracted from PAXgene-fixed, paraffin-embedded duodenal biopsies.[14]
- Sequencing: Transcriptomic analysis was performed using next-generation RNA sequencing (RNA-Seq).[14]
- Data Analysis: Differential gene expression analysis was conducted to compare changes in gene expression between treatment groups and placebo, particularly focusing on genes related to inflammation, immune response, and intestinal barrier function.[15][16]

Immunofluorescence for ZED1227-TG2 Complex

- Antibodies: A specific monoclonal antibody (mab A083) that detects **vilagletistat** when bound to the catalytic center of TG2 was used. Total TG2 was detected using monoclonal antibody CUB7402.[8]

- Staining Protocol: Dual-color immunofluorescence staining was performed on duodenal biopsy sections. The ZED1227-TG2 complex was detected with a red fluorescent secondary antibody, and total TG2 with a green fluorescent secondary antibody.[8]
- Imaging: Confocal microscopy was used for high-resolution imaging and to assess the co-localization of the ZED1227-TG2 complex with total TG2.[8]

In Vitro TG2 Activity Assay

- Cell Models: Caco-2 cells and human intestinal epithelial organoids were used as in vitro models.[2][8]
- Assay Principle: TG2 activity was quantified using a fluorometric assay based on the TG2-mediated cross-linking of a biotinylated substrate (e.g., 5-biotinamidopentylamine) to a protein substrate.[1][2] The incorporation of the biotinylated substrate is then detected using a streptavidin-conjugated fluorescent probe.

Conclusion

Vilagletistat's mechanism of action, centered on the specific and potent inhibition of transglutaminase 2, offers a targeted therapeutic approach for celiac disease. By preventing the initial deamidation of gluten peptides, **vilagletistat** effectively attenuates the downstream immune cascade that leads to intestinal damage. Robust quantitative data from a phase 2a clinical trial demonstrates its ability to protect the duodenal mucosa from gluten-induced injury. The detailed experimental protocols outlined provide a framework for the continued investigation and development of this promising drug candidate. **Vilagletistat** holds the potential to become a valuable adjunct to a gluten-free diet, improving the quality of life and clinical outcomes for individuals with celiac disease.

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- To cite this document: BenchChem. [Vilagletistat (ZED1227): A Targeted Approach to Celiac Disease Pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611928#vilagletistat-mechanism-of-action-in-celiac-disease]

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